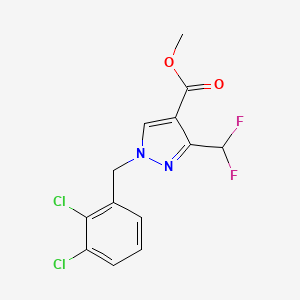![molecular formula C8H11BrO2 B2864795 2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone CAS No. 1852147-44-4](/img/structure/B2864795.png)
2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(7-oxabicyclo[221]heptan-2-yl)ethanone is a chemical compound with the molecular formula C8H11BrO2 It is a brominated derivative of 7-oxabicyclo[221]heptane, a bicyclic ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone typically involves the bromination of 7-oxabicyclo[2.2.1]heptane derivatives. One common method is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by bromination . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.
化学反応の分析
Types of Reactions
2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone has several applications in scientific research:
作用機序
The mechanism of action of 2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis . The bicyclic structure provides rigidity and unique steric properties, which can influence its reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: The parent compound, without the bromine substitution.
1,4-Epoxycyclohexane: A similar bicyclic ether with different substitution patterns.
Uniqueness
2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The bicyclic structure also provides a rigid framework that can be advantageous in various chemical and biological applications .
特性
IUPAC Name |
2-bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-4-7(10)6-3-5-1-2-8(6)11-5/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHQTIFRHXOYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864712.png)
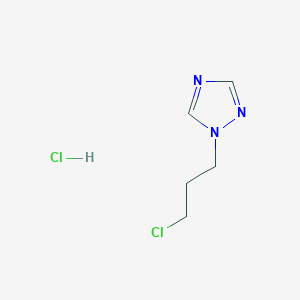
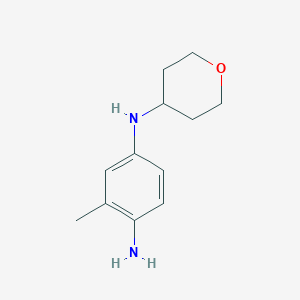
![N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide](/img/structure/B2864720.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2864721.png)
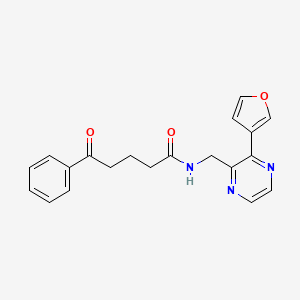
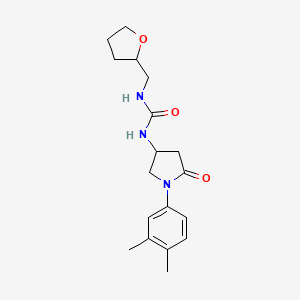
![2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2864728.png)
![1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2864730.png)
![[3-(Propan-2-yloxy)oxolan-3-yl]methanamine](/img/structure/B2864731.png)
![N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2864732.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/new.no-structure.jpg)
![1-(2,5-difluorophenyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}methanesulfonamide](/img/structure/B2864734.png)
